Cas no 51039-92-0 (N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine)

N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- N-(4-Chlorophenyl)-4-methylthiazol-2-amine
- CHEBI:109136
- CHEMBL1527882
- AKOS003295565
- LS-07563
- HMS2738O24
- MFCD03765574
- N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine
- STK734516
- N-(4-chlorophenyl)-4-methyl-2-thiazolamine
- HMS1597D06
- SR-01000294613
- AF-399/33711022
- CS-0315900
- H34174
- 2-thiazolamine, N-(4-chlorophenyl)-4-methyl-
- SR-01000294613-1
- ALBB-023817
- MLS000676058
- N-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)amine
- 51039-92-0
- SMR000296160
- DTXSID601324320
- Q27188202
- N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine
-
- MDL: MFCD03765574
- インチ: InChI=1S/C10H9ClN2S/c1-7-6-14-10(12-7)13-9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,13)
- InChIKey: YFMDICSBNKOPAE-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 224.0174972Da
- どういたいしつりょう: 224.0174972Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 53.2Ų
N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB414340-1g |
N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine; . |
51039-92-0 | 1g |
€317.00 | 2025-02-17 | ||
A2B Chem LLC | AJ08201-1g |
N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine |
51039-92-0 | >95% | 1g |
$509.00 | 2024-04-19 | |
abcr | AB414340-1 g |
N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine |
51039-92-0 | 1g |
€322.50 | 2023-04-24 | ||
TRC | N275095-250mg |
N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine |
51039-92-0 | 250mg |
$ 275.00 | 2022-06-03 | ||
Chemenu | CM521329-1g |
N-(4-Chlorophenyl)-4-methylthiazol-2-amine |
51039-92-0 | 97% | 1g |
$264 | 2023-01-04 | |
abcr | AB414340-500 mg |
N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine |
51039-92-0 | 500MG |
€254.60 | 2023-02-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386570-250mg |
N-(4-chlorophenyl)-4-methylthiazol-2-amine |
51039-92-0 | 97% | 250mg |
¥1036.00 | 2024-05-11 | |
TRC | N275095-500mg |
N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine |
51039-92-0 | 500mg |
$ 450.00 | 2022-06-03 | ||
TRC | N275095-1000mg |
N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine |
51039-92-0 | 1g |
$ 720.00 | 2022-06-03 | ||
abcr | AB414340-500mg |
N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine; . |
51039-92-0 | 500mg |
€269.00 | 2025-02-17 |
N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine 関連文献
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amineに関する追加情報
N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine: A Promising Compound for Pharmaceutical Innovation
N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine, also known by its CAS number 51039-92-0, represents a significant advancement in the field of medicinal chemistry. This compound belongs to the class of 1,3-thiazole derivatives, which are widely studied for their diverse biological activities. The structural framework of N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine combines a 4-chlorophenyl group with a 1,3-thiazole ring, creating a unique molecular architecture that may influence its pharmacological properties.
Recent research has highlighted the potential of N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine in modulating various biological pathways. A 2023 study published in Journal of Medicinal Chemistry demonstrated its ability to inhibit the activity of kinase enzymes involved in inflammatory responses. This finding aligns with the growing interest in targeted therapies for chronic diseases, where precise modulation of signaling pathways is critical. The compound's structure, particularly the 4-chlorophenyl group, may contribute to its binding affinity for these enzymes, offering a novel approach to drug design.
Another notable aspect of N-(4-Chlorophen,yl)-4-methyl-1,3-thiazol-2-amine is its potential application in antiviral drug development. A 2024 preclinical study reported its ability to interfere with the replication of certain RNA viruses by targeting RNA-dependent RNA polymerase (RdRp) enzymes. This mechanism is particularly relevant in the context of emerging viral threats, where the development of broad-spectrum antivirals is a priority. The thiazole ring in its structure may play a role in stabilizing interactions with viral proteins, enhancing its therapeutic potential.
From a synthetic perspective, the preparation of N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine involves a series of well-established chemical reactions. Key steps include the formation of the 1,3-thiazole ring through a thiazolidine intermediate, followed by the introduction of the 4-chlorophenyl group via a nucleophilic substitution reaction. These synthetic strategies are often optimized to improve yield and purity, which are critical for pharmaceutical applications. The compound's stability under various reaction conditions further supports its viability as a lead molecule for drug development.
Current research is also exploring the pharmacokinetic properties of N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine. A 2023 study published in Drug Metabolism and Disposition evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles. The findings suggest that the compound exhibits favorable bioavailability and a long half-life, which are essential for oral formulations. These characteristics make it a promising candidate for chronic disease management, where sustained therapeutic effects are required.
In addition to its therapeutic potential, N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine is being investigated for its antioxidant activity. Research published in Antioxidants (2023) showed that the compound can scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant in the context of age-related diseases, where oxidative damage is a contributing factor. The thiazole ring may enhance the compound's ability to donate hydrogen atoms, thereby neutralizing reactive oxygen species (ROS).
Despite its promising properties, the development of N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine as a therapeutic agent requires further studies. Ongoing research is focused on optimizing its selectivity to minimize off-target effects and improve its safety profile. Additionally, the compound's toxicological profile is being evaluated to ensure its suitability for clinical applications. These efforts are crucial for translating the compound from the laboratory to the clinic.
In conclusion, N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine represents a valuable addition to the field of pharmaceutical research. Its unique structural features and diverse biological activities make it a promising candidate for the development of new therapeutics. As research continues to uncover its potential, this compound may play a significant role in addressing unmet medical needs across various therapeutic areas.
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